

## IM156: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-generation compounds like metformin. It functions as a powerful inhibitor of mitochondrial Protein Complex 1 (PC1), a critical entry point to the electron transport chain. By disrupting this complex, IM156 effectively shuts down oxidative phosphorylation (OXPHOS), the primary engine of ATP production in many cancer cells. This targeted metabolic disruption leads to a cascade of downstream effects, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling, culminating in the suppression of cancer cell growth, proliferation, and survival. Preclinical data have demonstrated its promising anti-cancer activity, particularly in tumors reliant on OXPHOS, including various solid tumors and drug-resistant cancers.[1][2]

# Core Mechanism: Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation

IM156 exerts its primary anti-cancer effect by directly targeting and inhibiting the enzymatic activity of mitochondrial Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] PC1 is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to coenzyme Q10. This process is







fundamental to establishing the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.

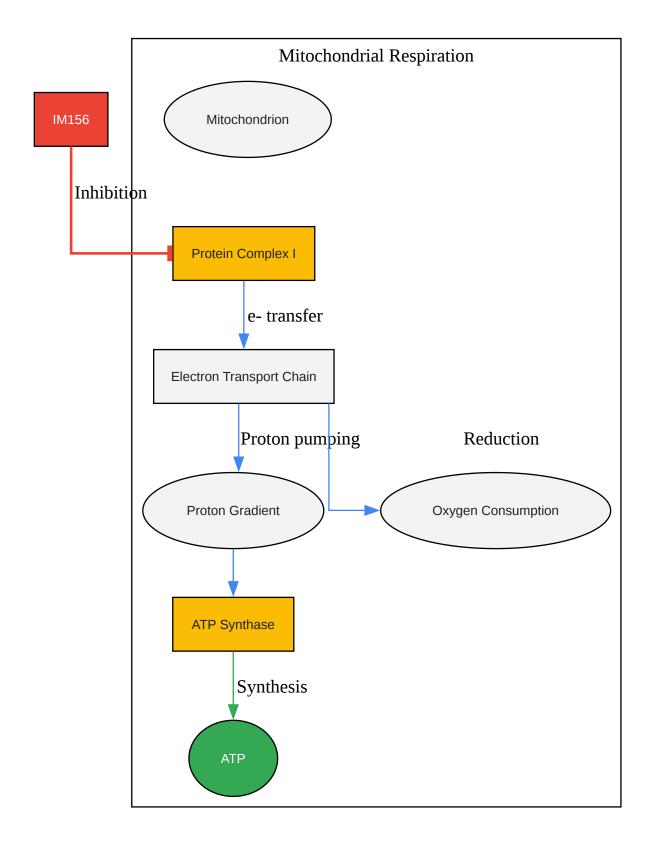
By inhibiting PC1, IM156 triggers a bioenergetic crisis within the cancer cell, characterized by:

- Decreased Oxygen Consumption Rate (OCR): As the entry point of the electron transport chain is blocked, the cell's ability to utilize oxygen as the final electron acceptor is significantly diminished.[2]
- Reduced ATP Production: The disruption of the proton gradient directly impairs the function of ATP synthase, leading to a sharp decline in cellular ATP levels.[2]

This mechanism is particularly effective against cancer cells that are heavily reliant on OXPHOS for their energy demands. This includes certain types of cancers like glioblastoma and gastric cancer, as well as cancer cells that have developed resistance to therapies that target glycolysis.[2]

#### Signaling Pathway of IM156's Core Mechanism





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Caption: IM156 directly inhibits Protein Complex I in the mitochondrion.



## Downstream Signaling: AMPK Activation and mTOR Inhibition

The reduction in cellular ATP levels caused by IM156 creates a state of energetic stress, leading to an increase in the AMP:ATP ratio. This shift is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

Activated AMPK initiates a signaling cascade aimed at restoring energy balance by:

- Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like protein and lipid synthesis.
- Activating Catabolic Pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.

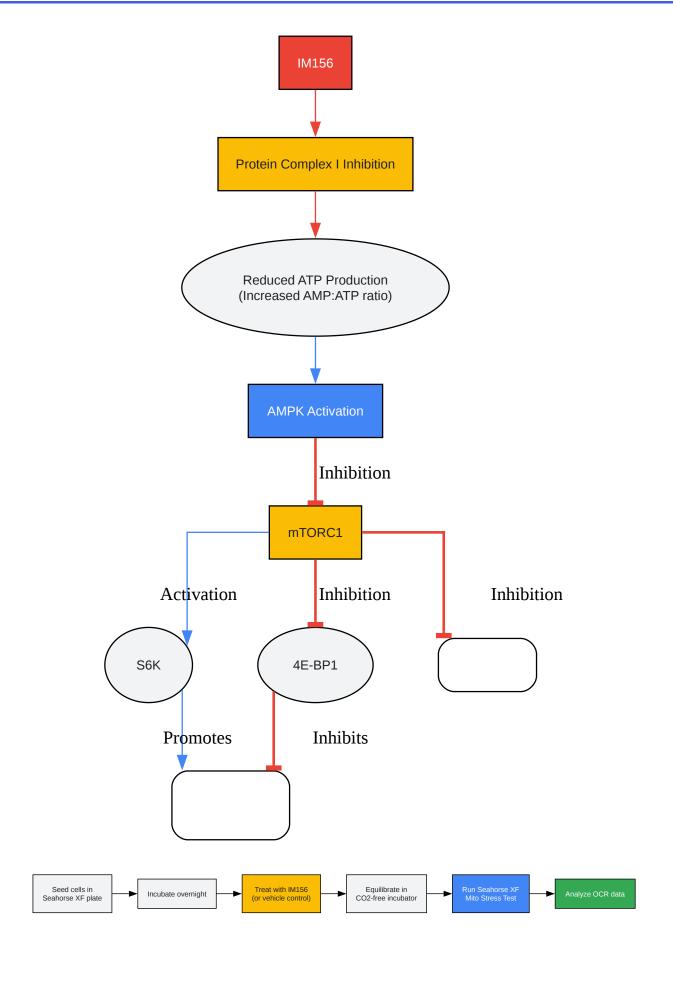
A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. AMPK directly phosphorylates and inhibits the mTORC1 complex, leading to:

- Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and translation initiation.
- Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular recycling process that can be triggered by nutrient deprivation. Its inhibition by AMPK can promote autophagy.

The net effect of AMPK activation and mTOR inhibition is a potent cytostatic and, in some cases, cytotoxic effect on cancer cells.

### IM156's Impact on the AMPK/mTOR Pathway







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